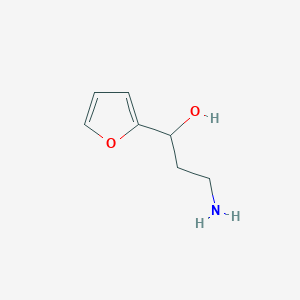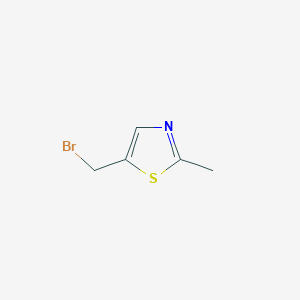
3-Amino-1-(furan-2-il)propan-1-ol
Descripción general
Descripción
3-Amino-1-(furan-2-yl)propan-1-ol is an organic compound with the molecular formula C7H11NO2. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a three-carbon chain, which is further connected to a furan ring.
Aplicaciones Científicas De Investigación
3-Amino-1-(furan-2-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(furan-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of 1-(furan-2-yl)propan-1-one using a biocatalyst. For instance, the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using Lactobacillus paracasei BD101 has been reported to yield (S)-1-(furan-2-yl)propan-1-ol with high enantiomeric excess and yield .
Industrial Production Methods
Industrial production methods for 3-Amino-1-(furan-2-yl)propan-1-ol typically involve catalytic hydrogenation processes. For example, the use of Ru/Al2O3 catalysts under ammonia and hydrogen atmospheres can produce amino alcohol derivatives from furan compounds .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(furan-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-oxo-1-(furan-2-yl)propan-1-ol.
Reduction: Formation of 3-amino-1-(furan-2-yl)propan-1-ol.
Substitution: Formation of N-substituted derivatives.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(furan-2-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Furanpropanol: Similar structure but lacks the amino group.
3-(Furan-2-yl)propan-1-ol: Similar structure but lacks the amino group.
3-Amino-3-(furan-2-yl)propan-1-ol: Similar structure but with an additional amino group.
Uniqueness
3-Amino-1-(furan-2-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry .
Propiedades
IUPAC Name |
3-amino-1-(furan-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQWHMJXTUBPPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one](/img/structure/B1526944.png)



![5-Amino-2-{[2-(pyridin-3-yl)ethyl]amino}benzoic acid](/img/structure/B1526952.png)
![2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide](/img/structure/B1526953.png)
![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol](/img/structure/B1526955.png)


![3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid](/img/structure/B1526962.png)
amine](/img/structure/B1526963.png)
![2-[2,5-Dioxo-4-(propan-2-yl)-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid](/img/structure/B1526964.png)
